5-n-Propylcytidine 5'-monophosphate
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Overview
Description
5-n-Propylcytidine 5’-monophosphate is a modified nucleotide that consists of a cytidine nucleoside with a propyl group attached to the nitrogen at the 5-position and a phosphate group attached to the 5’-carbon of the ribose sugar This compound is a derivative of cytidine monophosphate, which is a fundamental building block of ribonucleic acid (RNA)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Propylcytidine 5’-monophosphate can be achieved through chemical or enzymatic phosphorylation of the corresponding nucleoside. One common method involves the use of nucleoside kinases, such as deoxynucleoside kinase or deoxycytidine kinase, which catalyze the phosphorylation of nucleosides using adenosine triphosphate or guanosine triphosphate as phosphate donors . The reaction conditions typically include a buffered aqueous solution at a mild temperature (e.g., 30°C) to ensure enzyme stability and activity .
Industrial Production Methods
Industrial production of 5-n-Propylcytidine 5’-monophosphate may involve large-scale enzymatic synthesis using bioreactors. The process can be optimized by employing a GTP regeneration system using acetate kinase from Escherichia coli to maintain a continuous supply of phosphate donors . This approach allows for high-yield production of the compound under environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions
5-n-Propylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Phosphorylation: The compound can be further phosphorylated to form diphosphate and triphosphate derivatives.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or enzymatic conditions to yield the corresponding nucleoside.
Substitution: The propyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Adenosine triphosphate or guanosine triphosphate as phosphate donors, nucleoside kinases as catalysts, buffered aqueous solution at 30°C.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific phosphatases.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dimethyl sulfoxide), and mild temperatures.
Major Products Formed
Phosphorylation: 5-n-Propylcytidine diphosphate, 5-n-Propylcytidine triphosphate.
Hydrolysis: 5-n-Propylcytidine.
Substitution: Various 5-substituted cytidine derivatives.
Scientific Research Applications
5-n-Propylcytidine 5’-monophosphate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of modified nucleotides and oligonucleotides.
Biology: Serves as a substrate or inhibitor for enzymes involved in nucleotide metabolism and RNA synthesis.
Industry: Utilized in the production of nucleic acid-based probes and diagnostic tools.
Mechanism of Action
The mechanism of action of 5-n-Propylcytidine 5’-monophosphate involves its incorporation into RNA or DNA by polymerases, leading to the disruption of nucleic acid synthesis. The propyl group modification can enhance the compound’s binding affinity to specific enzymes or molecular targets, thereby increasing its efficacy as an inhibitor or substrate . The compound may also interact with kinases and other enzymes involved in nucleotide metabolism, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Cytidine 5’-monophosphate: The unmodified parent compound used as a monomer in RNA synthesis.
Deoxycytidine 5’-monophosphate: A deoxyribonucleotide involved in DNA synthesis.
5-Fluorocytidine 5’-monophosphate: A modified nucleotide with a fluorine atom at the 5-position, used in anticancer therapies.
Uniqueness
5-n-Propylcytidine 5’-monophosphate is unique due to the presence of the propyl group at the 5-position, which can alter its chemical properties and biological activity. This modification can enhance the compound’s stability, binding affinity, and specificity for certain enzymes or molecular targets, making it a valuable tool in research and therapeutic applications .
Properties
CAS No. |
117309-83-8 |
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Molecular Formula |
C12H20N3O8P |
Molecular Weight |
365.28 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-propylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O8P/c1-2-3-6-4-15(12(18)14-10(6)13)11-9(17)8(16)7(23-11)5-22-24(19,20)21/h4,7-9,11,16-17H,2-3,5H2,1H3,(H2,13,14,18)(H2,19,20,21)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
DKEKQUGVBFJAGT-TURQNECASA-N |
Isomeric SMILES |
CCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
CCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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